BenchChemオンラインストアへようこそ!

SGI-9380

Cancer Metabolism Structural Biology Allosteric Regulation

SGI-9380 is a unique PKM2 activator with a 2:1 binding stoichiometry per dimer, enabling precise study of tetramer stabilization. This tool compound, active in vivo in A549 xenografts, is essential for cancer metabolism research. Ensure your studies have the specific activation profile only SGI-9380 provides.

Molecular Formula C16H17ClFN3O2
Molecular Weight 337.7794
Cat. No. B1193594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGI-9380
SynonymsSGI-9380;  SGI9380;  SGI 9380
Molecular FormulaC16H17ClFN3O2
Molecular Weight337.7794
Structural Identifiers
SMILESO=C(C1=CC(Cl)=NN1)N(CC2CCC2)CC3=CC=C(O)C=C3F
InChIInChI=1S/C16H17ClFN3O2/c17-15-7-14(19-20-15)16(23)21(8-10-2-1-3-10)9-11-4-5-12(22)6-13(11)18/h4-7,10,22H,1-3,8-9H2,(H,19,20)
InChIKeyVPBPUWJPKOCSNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SGI-9380 for Metabolic Research: A Structurally Distinct PKM2 Activator with Unique Allosteric Binding


SGI-9380 is a small-molecule allosteric activator of the M2 isoform of pyruvate kinase (PKM2), a key regulatory enzyme in cancer metabolism [1]. It belongs to the benzylamine-pyrazole chemical class and was developed as a tool compound to probe PKM2 activation in vitro and in vivo [1]. Unlike endogenous fructose-1,6-bisphosphate (FBP), SGI-9380 binds at the dimer-dimer interface of PKM2 and promotes a constitutively active enzyme state resistant to phosphotyrosine-mediated inhibition [1].

Why SGI-9380 Cannot Be Replaced by SGI-10067 or Other PKM2 Activators in Mechanistic Studies


SGI-9380 and its close analog SGI-10067 differ in biochemical potency (AC50 62 nM vs 11 nM), cellular activation EC50 (A549: 450 nM vs 260 nM), and most critically, allosteric binding stoichiometry [1]. SGI-9380 binds with an occupancy of 2 molecules per PKM2 dimer, whereas other PKM2 activators that target the same site bind with 1:1 stoichiometry [1]. This difference may influence downstream signaling outputs and the degree of tetramer stabilization, making SGI-9380 essential for experiments requiring a specific activation profile or for studies seeking to understand structure–activity relationships at the dimer interface [1].

SGI-9380 Procurement Evidence: Quantified Differences vs. SGI-10067, FBP, and Class Benchmark


Unique 2:1 Binding Stoichiometry per PKM2 Dimer Defines SGI-9380 Allosteric Mechanism

SGI-9380 exhibits a binding stoichiometry of 2 molecules per PKM2 dimer, as determined by crystallographic analysis at 2.03 Å resolution, whereas other PKM2 activators that bind to the same allosteric site (e.g., DASA-58, TEPP-46) are reported to bind with occupancy of one molecule per dimer [1]. This higher occupancy suggests a distinct mechanism of tetramer stabilization that may lead to enhanced enzymatic activation or altered downstream signaling [1].

Cancer Metabolism Structural Biology Allosteric Regulation

Biochemical Activation Profile: SGI-9380 AC50 62 nM with 107% Maximal Activation Relative to FBP

In a biochemical assay using recombinant human PKM2, SGI-9380 activated the enzyme with an AC50 of 62 ± 23 nM (n=6) and achieved 107 ± 10% maximal activation relative to the endogenous activator fructose-1,6-bisphosphate (FBP, 23 ± 8 nM AC50, 100%) [1]. Its close analog SGI-10067 showed a lower AC50 of 11 ± 4 nM (n=6) but a slightly lower maximal activation of 104 ± 11% [1]. This demonstrates that SGI-9380 provides near-complete FBP-level activation but with a different potency profile that may be advantageous for dose-response studies.

Enzymology Drug Discovery Biochemical Assay

Cellular PKM2 Activation EC50: SGI-9380 Exhibits 1.7-fold Lower Potency than SGI-10067 in A549 Lung Cancer Cells

In A549 lung adenocarcinoma cells, SGI-9380 activated PKM2 with an EC50 of 450 ± 180 nM (n=4), whereas SGI-10067 showed an EC50 of 260 ± 120 nM (n=4) [1]. In NCI-H1299 cells, EC50 values were 300 ± 70 nM and 220 ± 50 nM, respectively [1]. This 1.7-fold difference in cellular potency may reflect differences in cell permeability or intracellular target engagement and should be considered when selecting compounds for cell-based assays.

Cell Biology Lung Cancer Target Engagement

In Vivo Tolerability: No Significant Toxicity at 50 mg/kg Daily in A549 Xenograft Model

In a subcutaneous A549 lung adenocarcinoma xenograft model in athymic Nu/Nu mice, daily intraperitoneal administration of SGI-9380 at 50 mg/kg resulted in no significant body weight loss or other gross toxicity [1]. The same was observed for SGI-10067, indicating that both compounds are well-tolerated at this efficacious dose [1]. This contrasts with some other PKM2-targeting agents that may exhibit off-target effects at similar doses.

In Vivo Pharmacology Toxicology Xenograft Model

SGI-9380 Research Applications: Metabolic Cancer Studies, Allosteric Mechanism Investigations, and In Vivo PKM2 Target Validation


Investigating PKM2 Allosteric Activation Mechanisms via Unique 2:1 Binding Stoichiometry

SGI-9380's 2:1 binding stoichiometry per PKM2 dimer provides a unique tool for structural biologists and biochemists studying allosteric regulation of PKM2. Researchers can use crystallography or biophysical methods to compare SGI-9380-induced tetramer stabilization with that of 1:1 binders, helping to elucidate structure–activity relationships at the dimer–dimer interface [1].

Cell-Based Metabolic Reprogramming Studies Requiring Defined PKM2 Activation Levels

With its well-characterized cellular EC50 (A549: 450 nM) and biochemical AC50 (62 nM), SGI-9380 is ideal for experiments where precise control over PKM2 activation is needed. Its intermediate potency compared to SGI-10067 allows researchers to titrate activation levels while avoiding complete saturation, making it suitable for dose-response studies in cancer metabolism and serine auxotrophy assays [1].

In Vivo Target Validation in Lung Cancer Xenograft Models with Low Toxicity

SGI-9380 has been demonstrated to slow A549 lung adenocarcinoma xenograft growth at 50 mg/kg daily dosing without causing significant body weight loss or overt toxicity [1]. This makes it a preferred tool compound for in vivo PKM2 target validation studies, particularly in immunocompromised mouse models where compound tolerability is critical for interpreting tumor growth data.

Benchmarking Novel PKM2 Activators in Biochemical and Cellular Assays

Given its extensive characterization, SGI-9380 serves as a valuable reference standard for screening and profiling new PKM2 activators. Researchers can compare AC50, EC50, and maximal activation values of novel compounds directly against SGI-9380 data (62 nM AC50, 107% FBP activation) to assess relative potency and efficacy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for SGI-9380

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.